molecular formula C15H20O3 B1325868 Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate CAS No. 898793-06-1

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate

Cat. No. B1325868
M. Wt: 248.32 g/mol
InChI Key: BYCPKHWWZURPMX-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It is related to other compounds such as 3,4-Dimethylphenol and Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-oxo-4H,5H-pyrano .

Scientific Research Applications

Crystal Structure and Chemical Reactions

  • Crystal Structure Analysis : A study by Gelli et al. (1994) explored the crystal structure of a related compound, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate. This research provided insights into the bond lengths and angles of the central cyclobutane system in such compounds, contributing to a better understanding of their structural properties (Gelli et al., 1994).

  • Synthesis and Chemical Behavior : Research by Senda et al. (1974) involved the synthesis and analysis of derivatives related to ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate. This work contributed to understanding the pharmacological activity of similar compounds (Senda et al., 1974).

Synthesis and Applications in Other Fields

  • Organic Peroxide Formation : Cubbon and Hewlett (1968) described the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate. This research is relevant for understanding the reactive properties of similar ethyl oxovalerate compounds (Cubbon & Hewlett, 1968).

  • Synthesis of Photoactive Compounds : Lvov et al. (2017) conducted a study on the aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a process that is relevant for the production of photochromic diarylethene, showcasing a potential application in the development of photoactive materials (Lvov et al., 2017).

  • Pharmaceutical Research : The work of Das et al. (2009) involved ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a compound structurally similar to ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate. They studied its structure-activity relationship and its potential as an anticancer agent, highlighting another area of application for such compounds (Das et al., 2009).

properties

IUPAC Name

ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCPKHWWZURPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645527
Record name Ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate

CAS RN

898793-06-1
Record name Ethyl 3,4-dimethyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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